Prochlorperazine Maleate

Salt selection Formulation development Solubility

Prochlorperazine Maleate is a first-generation D2 antagonist phenothiazine with 10–20× greater antipsychotic potency than chlorpromazine. Unlike highly water-soluble mesylate/edisylate salts, this practically insoluble dimaleate salt is purpose-suited for oral solid dosage forms. USP monograph compliance requires 98.0–101.5% purity (dried basis); AB-rated generic equivalence to Compazine (GSK) is confirmed via FDA ANDA. For injectable or aqueous formulations, specify mesylate or edisylate salts. Complementary impurity reference standards support ANDA method validation.

Molecular Formula C28H32ClN3O8S
Molecular Weight 606.1 g/mol
CAS No. 84-02-6
Cat. No. B000178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProchlorperazine Maleate
CAS84-02-6
SynonymsCompazine
Edisylate Salt, Prochlorperazine
Edisylate, Prochlorperazine
Maleate, Prochlorperazine
Prochlorperazine
Prochlorperazine Edisylate
Prochlorperazine Edisylate Salt
Prochlorperazine Maleate
Salt, Prochlorperazine Edisylate
Molecular FormulaC28H32ClN3O8S
Molecular Weight606.1 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
InChIKeyDSKIOWHQLUWFLG-SPIKMXEPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility73.3 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in alcohol, ether, chloroform
In water, 1.496X10-2 g/L (14.96 mg/L) at 24 °C
1.10e-02 g/L

Prochlorperazine Maleate CAS 84-02-6: Technical Specifications, Pharmacopoeial Standards, and Procurement-Relevant Identity


Prochlorperazine maleate (CAS 84-02-6) is a phenothiazine-derived D2 dopamine receptor antagonist classified as a first-generation antipsychotic and antiemetic agent. The compound exists as the dimaleate salt of prochlorperazine base (molecular weight 606.09; C₂₀H₂₄ClN₃S·2C₄H₄O₄). Physicochemical characterization indicates a pKa of 8.1 (H₂O, t=24±1°C) [1], with the maleate salt exhibiting very slight solubility in water and alcohol (practically insoluble per USP specifications) [2]. The mesylate and edisylate salts, by contrast, are very soluble in water, creating distinct salt-selection considerations for formulation development [1]. USP monograph specifications mandate purity between 98.0% and 101.5% calculated on the dried basis [3].

Prochlorperazine Maleate vs. In-Class Phenothiazines: Why Salt Form, D2 Affinity, and Sedation Profile Preclude Simple Interchange


Although prochlorperazine, chlorpromazine, and promethazine share the phenothiazine core and D2 antagonist mechanism, their divergent receptor-binding profiles, potency ratios, and adverse-effect spectra preclude therapeutic equivalence [1]. Prochlorperazine exhibits approximately 10–20× greater antipsychotic potency than chlorpromazine on a milligram-equivalent basis, necessitating dose adjustment if substitution were attempted . Furthermore, sedation rates differ markedly within the class—promethazine produces substantially more sedation due to greater antihistaminergic activity, whereas prochlorperazine confers a less sedating alternative with a correspondingly higher extrapyramidal symptom (EPS) liability [2]. Salt-form selection adds an orthogonal differentiation: prochlorperazine maleate is practically insoluble in water, while the mesylate and edisylate salts are very soluble—directly impacting formulation strategy and analytical method development [3].

Quantitative Differentiation Evidence for Prochlorperazine Maleate (CAS 84-02-6): Comparative Binding Affinity, Clinical Efficacy, and Safety Data


Salt-Form Solubility Differentiation: Maleate vs. Mesylate/Edisylate for Formulation Selection

Prochlorperazine maleate exhibits distinctly different aqueous solubility compared to alternative prochlorperazine salt forms. The maleate salt is very slightly soluble in alcohol and water (practically insoluble per USP specifications) [1]. In contrast, the mesylate and edisylate salts are very soluble in water while being only sparingly soluble in alcohol [1]. This solubility differential of >300-fold in aqueous media dictates salt-specific formulation strategies and analytical method solvent selection.

Salt selection Formulation development Solubility Phenothiazine salts

Antipsychotic Potency Differentiation: Prochlorperazine vs. Chlorpromazine (10–20× Greater)

Prochlorperazine demonstrates antipsychotic potency 10–20 times greater than chlorpromazine on a milligram-equivalent basis . Both compounds exhibit high affinity for D2 dopamine receptors in corpus striatum (Ki < 20 nM) and are inactive at 5-HT3 receptors, confirming their shared classification as traditional antiemetics [1]. The potency differential is not reflected in D2 affinity alone but emerges from downstream pharmacological parameters including distribution, metabolism, and intrinsic activity.

Antipsychotic potency D2 antagonism Phenothiazine comparator Chlorpromazine equivalent

D2 Dopamine Receptor Binding Affinity: Quantitative Ki Values in Recombinant and Native Systems

Prochlorperazine maleate exhibits high-affinity binding to dopamine D2 receptors across multiple assay systems. In rat recombinant D2 receptors expressed in CHO cells, the Ki value is 4.7 nM [1]. In rat striatal membranes containing native D2 receptors, the Ki value is 2.9 nM [1]. Selectivity profiling reveals binding to rat recombinant D3 receptors (Ki = 35 nM) and minimal affinity for serotonin 5-HT3 receptors in N1E-115 mouse neuroblastoma cell membranes (Ki = 1,200 nM) [1]. While comparator D2 Ki values for chlorpromazine and promethazine are available in the literature, they are not derived from identical experimental conditions and therefore preclude direct quantitative comparison within this evidence item.

D2 receptor Binding affinity Ki CHO cells Striatal membranes

Antiemetic Sedation Profile: Prochlorperazine vs. Promethazine in Direct Comparative Trial

In a randomized, double-blind clinical trial comparing prochlorperazine versus promethazine for nausea and vomiting in the emergency department, prochlorperazine demonstrated significantly lower sedation rates: 38% with prochlorperazine versus 71% with promethazine [1]. Treatment failure rates were correspondingly lower for prochlorperazine (9.5%) compared to promethazine (31%) [1]. The differential sedation profile is attributed to promethazine's greater antihistaminergic (H1) receptor antagonism, whereas prochlorperazine exhibits less antihistaminergic activity [2]. Pediatric dosing guidance similarly notes that prochlorperazine causes 'less sedation, but increased risk of EPS' relative to chlorpromazine and promethazine [2].

Sedation Antiemetic Promethazine Adverse effects EPS

Oral Bioavailability and Pharmacokinetic Half-Life: Intravenous vs. Oral Route Differentiation

Prochlorperazine maleate exhibits route-dependent pharmacokinetics with substantial implications for formulation and dosing. In a clinical pharmacokinetic study of healthy elderly female volunteers, intravenous prochlorperazine demonstrated a terminal half-life of 7.5 ± 1.8 hours, while oral bioavailability was low at 14.7 ± 1.5% [1]. These findings are consistent with studies in young healthy males, confirming that oral absorption is slow and bioavailability is very low [2]. The low oral bioavailability necessitates higher oral doses to achieve therapeutic plasma concentrations equivalent to intravenous administration.

Pharmacokinetics Bioavailability Half-life Oral absorption Intravenous

Procurement-Driven Application Scenarios for Prochlorperazine Maleate (CAS 84-02-6): Where Quantitative Differentiation Guides Selection


Oral Solid Dosage Form Development Requiring USP-Grade API with AB-Rated Generic Pathway

Prochlorperazine maleate tablets are AB-rated generic equivalents to the reference listed drug Compazine (GlaxoSmithKline), with FDA-approved ANDAs demonstrating therapeutic equivalence [1]. Procurement for generic tablet development requires USP-grade material meeting the monograph specification of 98.0–101.5% purity calculated on dried basis [2]. The maleate salt's low aqueous solubility (practically insoluble in water) necessitates careful excipient selection and dissolution method development, as FDA-approved dissolution specifications differ from USP monograph requirements [3].

Aqueous Parenteral Formulation Development: Salt-Form Selection Between Maleate and Mesylate/Edisylate

Prochlorperazine maleate is practically insoluble in water, while the mesylate and edisylate salts are very soluble in aqueous media [1]. For injectable or aqueous-based parenteral formulations, procurement must explicitly specify the mesylate or edisylate salt rather than the maleate salt. Incompatibilities between edisylate/mesylate salts and specific compounds (aminophylline, benzylpenicillin salts, heparin sodium, midazolam hydrochloride, among others) impose additional quality and compatibility testing requirements [1].

Antiemetic Comparator Studies and Meta-Analyses Requiring Quantitatively Benchmarked Active Comparator

Prochlorperazine serves as a quantitatively benchmarked comparator in clinical antiemetic research due to its extensively characterized efficacy and adverse-effect profile. Randomized controlled trials establish prochlorperazine's efficacy equivalence to metoclopramide, ondansetron, promethazine, and droperidol in the emergency department setting [2]. Sedation rates are directly benchmarked against promethazine (38% vs. 71%) and treatment failure rates against promethazine (9.5% vs. 31%) [3]. These quantitative benchmarks support prochlorperazine's role as an active control in clinical trial design and as a reference standard in systematic reviews and meta-analyses.

Analytical Reference Standard Procurement for HPLC Method Development and Impurity Profiling

USP Prochlorperazine Maleate RS is the pharmacopoeial reference standard specified for identification, assay, and impurity testing under USP 2025 monograph requirements [4]. A validated stability-indicating reversed-phase HPLC method has been developed to separate USP-grade prochlorperazine from its impurities and forced degradation products, with impurity identification performed via LC-MS and fraction isolation followed by NMR [5]. Procurement of pharmacopoeial impurity reference standards (EP Impurity B, USP-specified impurities) supports ANDA submissions, method validation, and GMP-compliant quality control [5].

Technical Documentation Hub

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